molecular formula C7H7ClZn B14367521 Zinc, chloro(4-methylphenyl)- CAS No. 90252-89-4

Zinc, chloro(4-methylphenyl)-

Cat. No.: B14367521
CAS No.: 90252-89-4
M. Wt: 192.0 g/mol
InChI Key: DJTOCIZDRVKTCU-UHFFFAOYSA-M
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Description

Zinc, chloro(4-methylphenyl)-, also known as p-tolylzinc chloride, is an organozinc compound with the molecular formula C7H7ClZn. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The presence of the 4-methylphenyl group attached to the zinc atom makes this compound particularly useful in various chemical reactions, including cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc, chloro(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of zinc, chloro(4-methylphenyl)- often involves large-scale Grignard reactions followed by purification processes to ensure high purity and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.

    Reduction: It can be reduced to form zinc metal and 4-methylphenyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Zinc oxide and 4-methylphenyl derivatives.

    Reduction: Zinc metal and 4-methylphenyl derivatives.

    Substitution: Various substituted organozinc compounds depending on the nucleophile used.

Scientific Research Applications

Zinc, chloro(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of zinc, chloro(4-methylphenyl)- involves the formation of organozinc intermediates that participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These intermediates can then undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Zinc, chloro(4-methoxyphenyl)-: Similar in structure but with a methoxy group instead of a methyl group.

    Zinc, chloro(4-chlorophenyl)-: Contains a chloro group instead of a methyl group.

    Zinc, chloro(4-bromophenyl)-: Contains a bromo group instead of a methyl group.

Uniqueness

Zinc, chloro(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

CAS No.

90252-89-4

Molecular Formula

C7H7ClZn

Molecular Weight

192.0 g/mol

IUPAC Name

chlorozinc(1+);methylbenzene

InChI

InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

DJTOCIZDRVKTCU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[C-]C=C1.Cl[Zn+]

Origin of Product

United States

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